molecular formula C25H25BrN2O B11187207 1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine

1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine

Cat. No.: B11187207
M. Wt: 449.4 g/mol
InChI Key: JQIOUNWHGHCQGR-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group, a phenyl group, and a methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form a bromophenyl intermediate.

    Piperazine Ring Formation: The bromophenyl intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.

    Addition of the Methylbenzoyl Group: Finally, the methylbenzoyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine moieties but lacks the phenyl and methylbenzoyl groups.

    4-(4-Bromophenyl)-1-methylpiperazine: Similar structure but with a methyl group instead of a methylbenzoyl group.

Uniqueness: 1-[(4-Bromophenyl)(phenyl)methyl]-4-(3-methylbenzoyl)piperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methylbenzoyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H25BrN2O

Molecular Weight

449.4 g/mol

IUPAC Name

[4-[(4-bromophenyl)-phenylmethyl]piperazin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C25H25BrN2O/c1-19-6-5-9-22(18-19)25(29)28-16-14-27(15-17-28)24(20-7-3-2-4-8-20)21-10-12-23(26)13-11-21/h2-13,18,24H,14-17H2,1H3

InChI Key

JQIOUNWHGHCQGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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